

Introduction: The Azetidine Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: *3-Ethylazetidin-3-amine*

CAS No.: 866432-22-6

Cat. No.: B3002770

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Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique structural and physicochemical properties, largely dictated by the inherent ring strain of approximately 25.4 kcal/mol, position them as valuable building blocks.[2] This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for controlled, strain-releasing chemical transformations, making azetidines versatile intermediates in organic synthesis.[2] The incorporation of an azetidine motif into a molecule can enhance its metabolic stability, aqueous solubility, and binding affinity to biological targets.[1] This guide provides a detailed technical overview of **3-Ethylazetidin-3-amine**, a disubstituted azetidine with potential applications in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While specific experimental data for **3-Ethylazetidin-3-amine** is not extensively published in peer-reviewed literature, its properties can be reliably inferred from data on analogous compounds and general chemical principles.

Core Chemical Attributes

Property	Value	Source/Basis
CAS Number	866432-22-6	[3]
Molecular Formula	C ₅ H ₁₂ N ₂	
Molecular Weight	100.16 g/mol	[4]
Synonyms	3-ethyl-3-azetidamine	[3]
InChI Key	RVNJQVUOPVMKCW- UHFFFAOYSA-N	
Predicted XLogP	-0.3 to -0.8	Inferred from analogs[4][5]
Predicted TPSA	38.05 Å ²	Inferred from 3-methylazetid- 3-amine[6]

Predicted Spectroscopic Profile

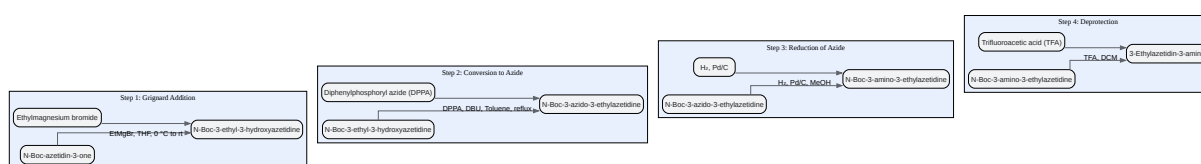
The structural features of **3-Ethylazetid-3-amine** suggest a distinct spectroscopic signature.

- **¹H-NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and distinct signals for the methylene protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen will be shifted downfield. The amine protons will likely appear as a broad singlet.
- **¹³C-NMR Spectroscopy:** The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The quaternary carbon at the 3-position would likely appear in the 50-60 ppm range, while the carbons of the ethyl group and the azetidine ring will have characteristic shifts.
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present.[7]
- **Mass Spectrometry:** The electron impact mass spectrum would likely show a molecular ion peak at m/z = 100, with fragmentation patterns corresponding to the loss of ethyl or amino groups.

Synthesis of 3-Ethylazetid-3-amine: A Proposed Strategy

The synthesis of 3,3-disubstituted azetidines can be challenging due to the strained nature of the ring system.[8] However, several general methods can be adapted for the preparation of **3-Ethylazetid-3-amine**. A plausible and efficient route would involve the functionalization of a pre-formed azetidine ring, such as N-protected azetid-3-one.

Proposed Synthetic Workflow



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Caption: Proposed synthetic pathway for **3-Ethylazetid-3-amine**.

Detailed Experimental Protocol

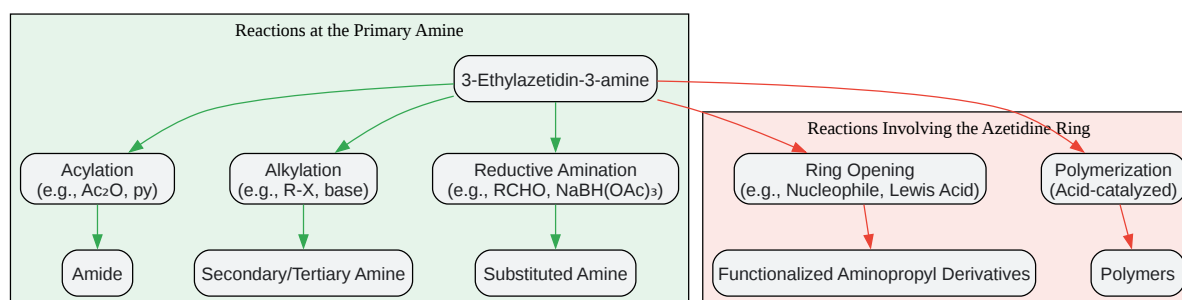
- Step 1: Grignard Addition to N-Boc-azetid-3-one.

- To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide in THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-ethyl-3-hydroxyazetidine.
- Step 2: Conversion of the Hydroxyl Group to an Azide.
 - To a solution of N-Boc-3-ethyl-3-hydroxyazetidine in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by diphenylphosphoryl azide (DPPA).
 - Heat the mixture to reflux and monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
 - Purify the crude product by flash column chromatography to obtain N-Boc-3-azido-3-ethylazetidine.
- Step 3: Reduction of the Azide to the Amine.
 - Dissolve N-Boc-3-azido-3-ethylazetidine in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
 - Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the azide is fully reduced.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-3-amino-3-ethylazetidine.
- Step 4: Boc Deprotection.

- Dissolve N-Boc-3-amino-3-ethylazetidene in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) dropwise at 0 °C and then stir the mixture at room temperature.
- Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by crystallization or chromatography to yield the final product, **3-Ethylazetid-3-amine**.

Reactivity and Potential Chemical Transformations

The chemical reactivity of **3-Ethylazetid-3-amine** is governed by the primary amine, the tertiary amine within the strained ring, and the potential for ring-opening reactions.



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Caption: Potential reaction pathways for **3-Ethylazetid-3-amine**.

- **Reactions of the Primary Amine:** The exocyclic primary amine is a versatile functional handle. It can readily undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to yield secondary or tertiary amines, and reductive amination

with aldehydes or ketones. These transformations allow for the straightforward introduction of diverse substituents.

- **Ring-Opening Reactions:** The strained azetidine ring can be opened by various nucleophiles, often under acidic conditions or with the aid of a Lewis acid.^{[9][10]} This strain-release reactivity can be exploited to synthesize more complex, linear amino derivatives.
- **N-Functionalization of the Azetidine:** The secondary amine within the azetidine ring can also be functionalized, for instance, through alkylation or acylation, though this may require more forcing conditions compared to the exocyclic primary amine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-3-substituted azetidine motif is a valuable scaffold in medicinal chemistry.^[11] The rigid, three-dimensional nature of the azetidine ring can help to position substituents in a defined orientation for optimal interaction with a biological target. The primary amine group provides a convenient point for the attachment of various pharmacophoric groups.

Potential therapeutic areas where **3-Ethylazetidin-3-amine** and its derivatives could be explored include:

- **Central Nervous System (CNS) Disorders:** The sp³-rich character of the azetidine ring is often favored in CNS drug design to improve physicochemical properties.^[1]
- **Oncology:** Many kinase inhibitors and other anti-cancer agents incorporate small, rigid heterocyclic scaffolds.
- **Infectious Diseases:** The azetidine core can be found in a number of antibacterial and antiviral compounds.^[1]

The ability to readily derivatize the primary amine allows for the rapid generation of libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling **3-Ethylazetidin-3-amine**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[12\]](#)[\[13\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[\[14\]](#)[\[15\]](#) Avoid contact with skin and eyes.[\[12\]](#)[\[16\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[13\]](#)[\[15\]](#) Keep away from strong oxidizing agents and acids.[\[12\]](#)[\[15\]](#)
- Toxicity: While specific toxicity data is not available for this compound, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[\[12\]](#)

Conclusion

3-Ethylazetidin-3-amine represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its combination of a strained heterocyclic ring and a versatile primary amine functional group offers a multitude of possibilities for the creation of novel and complex molecules. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists looking to incorporate this promising scaffold into their research and development programs.

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